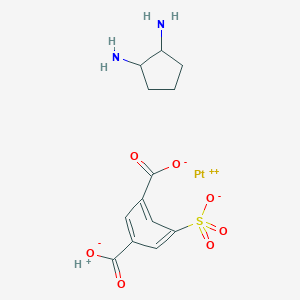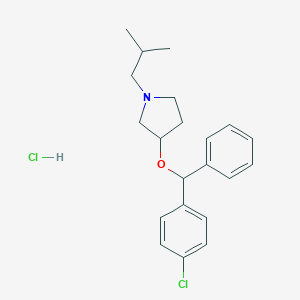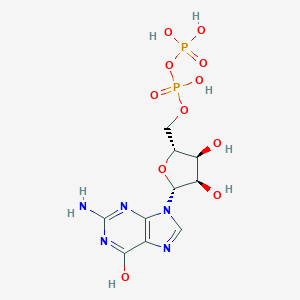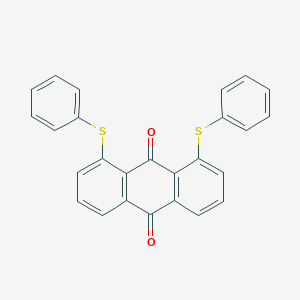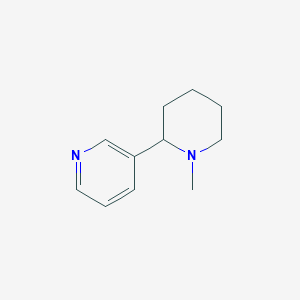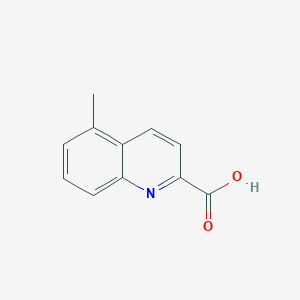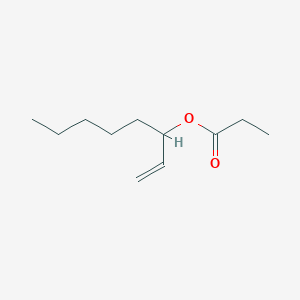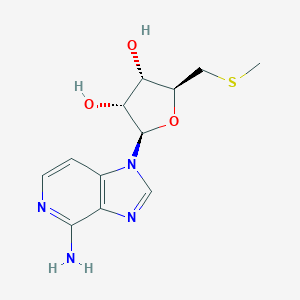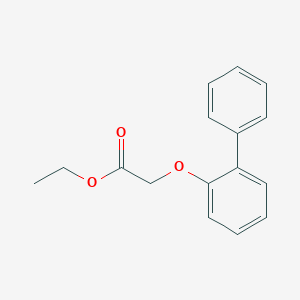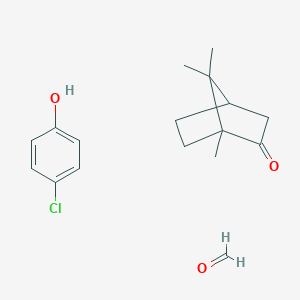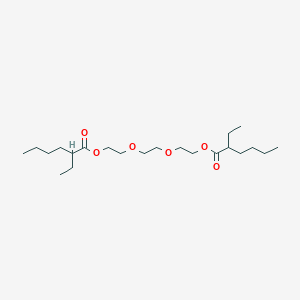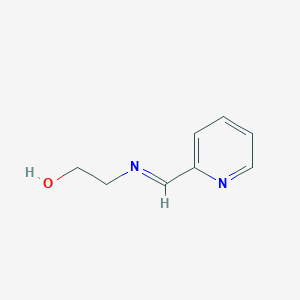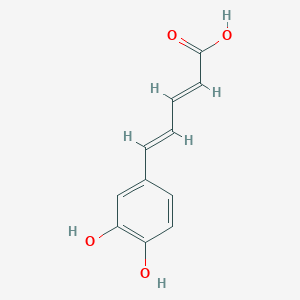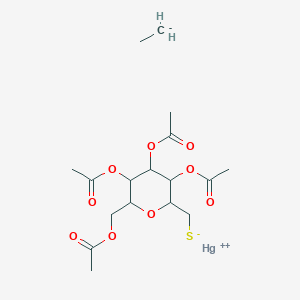
Hematoporphyrin dipentyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematoporphyrin dipentyl ether (HDPE) is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. It is a derivative of hematoporphyrin, a natural photosensitizer found in red blood cells. HDPE has been shown to have high phototoxicity and is activated by light at a specific wavelength.
Aplicaciones Científicas De Investigación
Hematoporphyrin dipentyl ether has been extensively studied for its potential use in PDT for cancer treatment. PDT involves the administration of a photosensitizer followed by exposure to light at a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can kill cancer cells. Hematoporphyrin dipentyl ether has been shown to have high phototoxicity and has been used in preclinical studies for the treatment of various types of cancer, including lung, breast, and prostate cancer.
Mecanismo De Acción
The mechanism of action of Hematoporphyrin dipentyl ether involves the generation of reactive oxygen species (ROS) upon exposure to light at a specific wavelength. The ROS generated can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. Hematoporphyrin dipentyl ether has been shown to accumulate in cancer cells and has a higher phototoxicity towards cancer cells than normal cells.
Efectos Bioquímicos Y Fisiológicos
Hematoporphyrin dipentyl ether has been shown to have minimal toxicity in the absence of light. However, upon exposure to light, Hematoporphyrin dipentyl ether can cause damage to cells and tissues. The biochemical and physiological effects of Hematoporphyrin dipentyl ether include the generation of ROS, activation of cellular signaling pathways, and induction of cell death. Hematoporphyrin dipentyl ether has also been shown to induce an immune response, which can enhance its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hematoporphyrin dipentyl ether has several advantages for use in lab experiments, including its high phototoxicity, specificity towards cancer cells, and ability to induce an immune response. However, there are also limitations to its use, including the need for a specific wavelength of light for activation, the potential for photobleaching, and the need for careful handling due to its toxicity upon exposure to light.
Direcciones Futuras
There are several future directions for the use of Hematoporphyrin dipentyl ether in cancer treatment. These include the development of new formulations of Hematoporphyrin dipentyl ether that can improve its pharmacokinetics and biodistribution, the use of Hematoporphyrin dipentyl ether in combination with other therapies, such as chemotherapy and immunotherapy, and the development of new imaging techniques to monitor the distribution and activation of Hematoporphyrin dipentyl ether in vivo. Additionally, the use of Hematoporphyrin dipentyl ether in other applications, such as antimicrobial therapy and imaging, is an area of active research.
Métodos De Síntesis
The synthesis of Hematoporphyrin dipentyl ether involves the reaction of hematoporphyrin with pentyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain pure Hematoporphyrin dipentyl ether. The purity of Hematoporphyrin dipentyl ether is critical for its use in PDT as impurities can affect its phototoxicity.
Propiedades
Número CAS |
109351-24-8 |
|---|---|
Nombre del producto |
Hematoporphyrin dipentyl ether |
Fórmula molecular |
C44H58N4O6 |
Peso molecular |
739 g/mol |
Nombre IUPAC |
3-[18-(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-bis(1-pentoxyethyl)-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C44H58N4O6/c1-9-11-13-19-53-29(7)43-27(5)35-21-33-25(3)31(15-17-41(49)50)37(45-33)24-38-32(16-18-42(51)52)26(4)34(46-38)22-39-44(30(8)54-20-14-12-10-2)28(6)36(48-39)23-40(43)47-35/h21-24,29-30,47-48H,9-20H2,1-8H3,(H,49,50)(H,51,52) |
Clave InChI |
OTYANVOPFDTJQO-UHFFFAOYSA-N |
SMILES |
CCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)C(C)OCCCCC)C |
SMILES canónico |
CCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)C(C)OCCCCC)C |
Sinónimos |
hematoporphyrin dipentyl ether HP-diamyl ethe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



